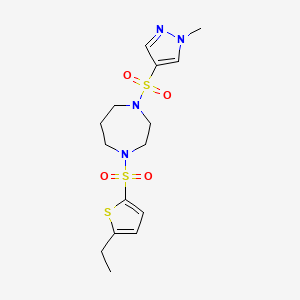
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H22N4O4S3 and its molecular weight is 418.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring substituted with sulfonyl groups and a thiophene moiety, which contributes to its unique pharmacological properties. The molecular formula is C16H21N3O4S2 with a molecular weight of approximately 395.48 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Functionalization of the Thiophene Ring : Electrophilic substitution reactions introduce the ethyl group.
- Formation of Diazepane : The diazepane structure is formed through cyclization reactions involving appropriate precursors.
Common reagents include sulfonyl chlorides and bases such as triethylamine to facilitate the formation of sulfonamide bonds.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The sulfonyl groups enhance its binding affinity to various biological targets, including:
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : Its structural similarity to known ligands suggests potential interactions with neurotransmitter receptors.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | >64 |
| Escherichia coli | >64 |
| Klebsiella pneumoniae | >64 |
| Acinetobacter baumannii | >64 |
This data indicates that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.
Anti-inflammatory Activity
Research has shown that similar compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the tested compounds exhibited varying degrees of activity, with some achieving MIC values as low as 16 µg/mL against resistant strains .
In Vivo Studies
In vivo studies conducted on animal models have shown that compounds structurally related to this compound can reduce inflammation markers significantly when administered at therapeutic doses . These findings support its potential use in clinical settings for managing inflammatory conditions.
Propiedades
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S3/c1-3-13-5-6-15(24-13)26(22,23)19-8-4-7-18(9-10-19)25(20,21)14-11-16-17(2)12-14/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSMZOIGEYQVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













